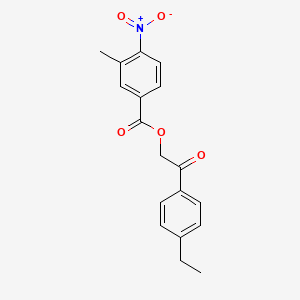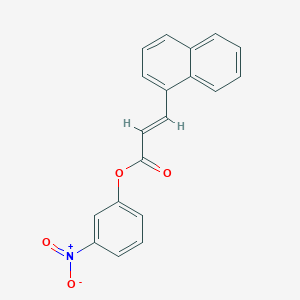
4-(propionylamino)-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propionylamino)-N-3-pyridinylbenzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPB is a small molecule that has been found to have a range of potential applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
4-(propionylamino)-N-3-pyridinylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition can lead to the degradation of certain proteins, making it a potential therapeutic target for cancer treatment.
4-(propionylamino)-N-3-pyridinylbenzamide has also been found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This inhibition can lead to a reduction in oxidative stress, making it a potential therapeutic target for diseases such as cardiovascular disease and diabetes.
Mécanisme D'action
4-(propionylamino)-N-3-pyridinylbenzamide exerts its effects by binding to the ATP binding site of Hsp90 and NADPH oxidase. This binding leads to the inhibition of their activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(propionylamino)-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(propionylamino)-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it useful for long-term studies.
However, 4-(propionylamino)-N-3-pyridinylbenzamide also has some limitations. It can be difficult to obtain in large quantities, and its effects can be cell-type specific. This means that its effects may not be generalizable to all cell types.
Orientations Futures
There are several future directions for research on 4-(propionylamino)-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic target for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of interest is its potential as a therapeutic target for cardiovascular disease and diabetes. Further studies are needed to determine its effects on these diseases in animal models and in humans.
Finally, there is potential for 4-(propionylamino)-N-3-pyridinylbenzamide to be used as a tool for studying intracellular processes. Further studies are needed to determine its specificity and selectivity for its targets, as well as its effects on other cellular processes.
Méthodes De Synthèse
4-(propionylamino)-N-3-pyridinylbenzamide is synthesized by reacting 3-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to form 4-(propionylamino)-N-3-pyridinylbenzamide. The synthesis process has been optimized to produce high yields of 4-(propionylamino)-N-3-pyridinylbenzamide with high purity.
Propriétés
IUPAC Name |
4-(propanoylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-7-5-11(6-8-12)15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIBIKJVWCTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)
![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)
